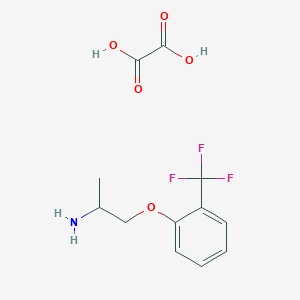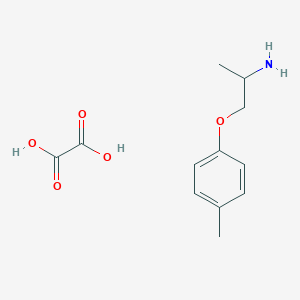
1-Benzyl-7-methyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-7-methyl-1,4-diazepan-5-one is a synthetic organic compound belonging to the diazepane family It is characterized by a seven-membered ring structure with a benzyl group and a methyl group attached to the nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Benzyl-7-methyl-1,4-diazepan-5-one typically involves a multi-step process. One common synthetic route includes the coupling of benzaldehyde with methyl vinyl ketone, followed by the formation of an azide intermediate using methyl nitrite. The final product is obtained through a reduction step, often employing hydrogenation techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through advanced purification techniques such as liquid chromatography and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
1-Benzyl-7-methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the diazepane ring, leading to the formation of smaller fragments.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-7-methyl-1,4-diazepan-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of human nitric oxide synthesis, which could have implications in treating conditions related to nitric oxide dysregulation.
Neurological Disorders: The compound exhibits inhibitory activity on calcium channels, making it a candidate for the treatment of epilepsy and other neurological disorders in animal models.
Mécanisme D'action
The mechanism of action of 1-Benzyl-7-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of nitric oxide synthesis, it likely binds to and inhibits the enzyme responsible for nitric oxide production. Additionally, its activity on calcium channels suggests that it may block or modulate these channels, thereby affecting neuronal excitability and neurotransmission .
Comparaison Avec Des Composés Similaires
1-Benzyl-7-methyl-1,4-diazepan-5-one can be compared with other diazepane derivatives, such as:
1-Benzyl-1,4-diazepan-5-one: Similar in structure but lacks the methyl group, which may affect its pharmacological properties and potency.
1-Benzyl-5-methyl-1,4-diazepane: Another derivative with a different substitution pattern, potentially leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-9-13(16)14-7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMRQLBJLSKFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076228.png)







